molecular formula C12H13N3 B11191521 N-benzyl-4-methylpyrimidin-2-amine

N-benzyl-4-methylpyrimidin-2-amine

Cat. No.: B11191521
M. Wt: 199.25 g/mol
InChI Key: CZMJRTJCTRBBQN-UHFFFAOYSA-N
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Description

N-benzyl-4-methylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C12H13N3 It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-methylpyrimidin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with 4-methylpyrimidine-2-amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N-benzyl-4-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-benzyl-4-methylpyrimidin-2-amine

InChI

InChI=1S/C12H13N3/c1-10-7-8-13-12(15-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,15)

InChI Key

CZMJRTJCTRBBQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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